(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and a hydroxyphenyl group
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVACITLPRDJL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 3-hydroxybenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 3-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3-hydroxyphenyl)acrylonitrile.
Amidation Reaction: The second step involves the reaction of (E)-2-cyano-3-(3-hydroxyphenyl)acrylonitrile with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, (E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product would be (E)-2-cyano-N-(4-fluorophenyl)-3-(3-oxophenyl)prop-2-enamide.
Reduction: The major product would be (E)-2-amino-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide.
Substitution: The major product would depend on the nucleophile used, such as (E)-2-cyano-N-(4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
- (E)-2-cyano-N-(4-bromophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
- (E)-2-cyano-N-(4-methylphenyl)-3-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
